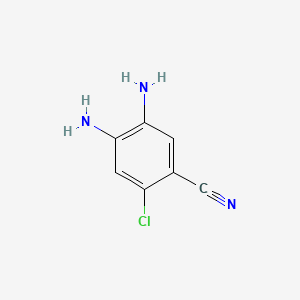
gamma-Butyrolactone-13C4
概要
説明
Gamma-Butyrolactone-13C4: is a labeled isotopic compound of gamma-butyrolactone, where all four carbon atoms are replaced with the carbon-13 isotope. This compound is a colorless, hygroscopic liquid with a weak characteristic odor. It is widely used in various scientific research applications due to its unique properties and isotopic labeling, which allows for detailed studies in various fields.
準備方法
Synthetic Routes and Reaction Conditions:
Dehydrogenation of 1,4-Butanediol: This method involves the dehydrogenation of 1,4-butanediol in the presence of a catalyst, typically copper or nickel, at elevated temperatures to produce gamma-butyrolactone.
Ring-Closing of Hydroxy Acids: Gamma-butyrolactone can also be synthesized by the ring-closing reaction of hydroxy acids under acidic conditions.
Synthesis from Tetrahydrofuran: Another method involves the oxidation of tetrahydrofuran using a suitable oxidizing agent.
Industrial Production Methods: Industrial production of gamma-butyrolactone typically involves the catalytic dehydrogenation of 1,4-butanediol. This process is carried out in the presence of a copper-based catalyst at high temperatures and pressures to achieve high yields and selectivity .
化学反応の分析
Types of Reactions:
Reduction: It can be reduced to 1,4-butanediol using hydrogenation reactions in the presence of a catalyst.
Substitution: Gamma-butyrolactone can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a copper or nickel catalyst is commonly used for reduction reactions.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Succinic acid, maleic acid.
Reduction: 1,4-butanediol.
Substitution: Various gamma-butyrolactone derivatives.
科学的研究の応用
Gamma-Butyrolactone-13C4 is extensively used in scientific research due to its isotopic labeling, which allows for detailed studies in various fields:
Chemistry: Used as a solvent and reagent in organic synthesis and as a precursor for the synthesis of other chemicals.
Biology: Utilized in metabolic studies and as a tracer in biochemical research.
Medicine: Employed in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: Used in the production of polymers, resins, and as a solvent in various industrial processes.
作用機序
Gamma-Butyrolactone-13C4 exerts its effects primarily through its conversion to gamma-hydroxybutyric acid in the body. This conversion involves the hydrolysis of the lactone ring to form gamma-hydroxybutyric acid, which then acts on gamma-aminobutyric acid receptors in the central nervous system . This interaction leads to various physiological effects, including sedation and relaxation .
類似化合物との比較
Gamma-Hydroxybutyric Acid: A closely related compound that is also used in various research applications.
Tetrahydrofuran: Another cyclic ether that shares some chemical properties with gamma-butyrolactone.
1,4-Butanediol: A precursor in the synthesis of gamma-butyrolactone.
Uniqueness: This isotopic labeling provides a distinct advantage in tracing and studying metabolic pathways and chemical reactions .
特性
IUPAC Name |
(2,3,4,5-13C4)oxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2/c5-4-2-1-3-6-4/h1-3H2/i1+1,2+1,3+1,4+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJRWHAVMIAJKC-JCDJMFQYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]1[13CH2][13C](=O)O[13CH2]1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50745818 | |
| Record name | (~13~C_4_)Oxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50745818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.060 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
848486-92-0 | |
| Record name | (~13~C_4_)Oxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50745818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 848486-92-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details

















Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














